Cas no 2137776-03-3 (Acetamide, N-[4-(trifluoromethyl)-3-piperidinyl]-)

Acetamide, N-[4-(trifluoromethyl)-3-piperidinyl]-, is a specialized organic compound featuring a trifluoromethyl-substituted piperidine backbone coupled with an acetamide functional group. This structure imparts unique physicochemical properties, including enhanced lipophilicity and metabolic stability, making it valuable in pharmaceutical and agrochemical research. The trifluoromethyl group contributes to increased binding affinity and selectivity in target interactions, while the acetamide moiety offers versatility in synthetic modifications. Its well-defined stereochemistry and high purity make it suitable for applications in drug discovery, particularly in the development of bioactive molecules. The compound’s stability under various conditions ensures reliable performance in experimental and industrial settings.
Acetamide, N-[4-(trifluoromethyl)-3-piperidinyl]- structure
2137776-03-3 structure
Product name:Acetamide, N-[4-(trifluoromethyl)-3-piperidinyl]-
CAS No:2137776-03-3
MF:C8H13F3N2O
MW:210.196832418442
CID:5259722

Acetamide, N-[4-(trifluoromethyl)-3-piperidinyl]- Chemical and Physical Properties

Names and Identifiers

    • Acetamide, N-[4-(trifluoromethyl)-3-piperidinyl]-
    • Inchi: 1S/C8H13F3N2O/c1-5(14)13-7-4-12-3-2-6(7)8(9,10)11/h6-7,12H,2-4H2,1H3,(H,13,14)
    • InChI Key: FOMNDTMPAWOGER-UHFFFAOYSA-N
    • SMILES: C(NC1C(C(F)(F)F)CCNC1)(=O)C

Acetamide, N-[4-(trifluoromethyl)-3-piperidinyl]- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-376845-0.25g
N-[4-(trifluoromethyl)piperidin-3-yl]acetamide
2137776-03-3
0.25g
$1964.0 2023-03-02
Enamine
EN300-376845-0.05g
N-[4-(trifluoromethyl)piperidin-3-yl]acetamide
2137776-03-3
0.05g
$1793.0 2023-03-02
Enamine
EN300-376845-1.0g
N-[4-(trifluoromethyl)piperidin-3-yl]acetamide
2137776-03-3
1g
$0.0 2023-06-07
Enamine
EN300-376845-0.1g
N-[4-(trifluoromethyl)piperidin-3-yl]acetamide
2137776-03-3
0.1g
$1879.0 2023-03-02
Enamine
EN300-376845-0.5g
N-[4-(trifluoromethyl)piperidin-3-yl]acetamide
2137776-03-3
0.5g
$2049.0 2023-03-02
Enamine
EN300-376845-2.5g
N-[4-(trifluoromethyl)piperidin-3-yl]acetamide
2137776-03-3
2.5g
$4183.0 2023-03-02
Enamine
EN300-376845-5.0g
N-[4-(trifluoromethyl)piperidin-3-yl]acetamide
2137776-03-3
5.0g
$6190.0 2023-03-02
Enamine
EN300-376845-10.0g
N-[4-(trifluoromethyl)piperidin-3-yl]acetamide
2137776-03-3
10.0g
$9177.0 2023-03-02

Additional information on Acetamide, N-[4-(trifluoromethyl)-3-piperidinyl]-

Comprehensive Overview of Acetamide, N-[4-(trifluoromethyl)-3-piperidinyl]- (CAS No. 2137776-03-3)

The compound Acetamide, N-[4-(trifluoromethyl)-3-piperidinyl]- (CAS No. 2137776-03-3) is a specialized organic molecule that has garnered significant attention in pharmaceutical and agrochemical research. Its unique structure, featuring a trifluoromethyl group attached to a piperidine ring, makes it a valuable intermediate in the synthesis of bioactive compounds. Researchers are particularly interested in its potential applications in drug discovery, owing to its ability to modulate biological targets with high specificity.

One of the key reasons for the growing interest in Acetamide, N-[4-(trifluoromethyl)-3-piperidinyl]- is its relevance in addressing modern healthcare challenges. For instance, the trifluoromethyl moiety is known to enhance the metabolic stability and bioavailability of drug candidates, a feature highly sought after in the development of new therapeutics. This aligns with current trends in precision medicine, where researchers are focusing on designing molecules with improved pharmacokinetic profiles.

In addition to its pharmaceutical applications, Acetamide, N-[4-(trifluoromethyl)-3-piperidinyl]- is also being explored in agrochemical formulations. The piperidine scaffold is a common motif in pesticides and herbicides, and the introduction of a trifluoromethyl group can significantly alter the compound's interaction with biological systems. This has led to investigations into its potential as a novel crop protection agent, particularly in the context of sustainable agriculture.

The synthesis of Acetamide, N-[4-(trifluoromethyl)-3-piperidinyl]- involves multi-step organic reactions, often starting from readily available precursors. Chemists have developed efficient protocols to introduce the trifluoromethyl group at the desired position on the piperidine ring, ensuring high yield and purity. These synthetic methodologies are frequently discussed in academic literature and patent filings, reflecting the compound's commercial and scientific importance.

From a regulatory perspective, Acetamide, N-[4-(trifluoromethyl)-3-piperidinyl]- is not classified as a hazardous substance under major global frameworks. However, researchers and manufacturers must adhere to standard safety protocols when handling this compound, as with any chemical reagent. Proper storage conditions, including protection from moisture and extreme temperatures, are recommended to maintain its stability over time.

The market demand for Acetamide, N-[4-(trifluoromethyl)-3-piperidinyl]- is expected to grow, driven by its versatile applications. Pharmaceutical companies are increasingly incorporating trifluoromethyl-containing compounds into their drug pipelines, while agrochemical firms are exploring its potential in next-generation crop protection products. This dual applicability positions the compound as a high-value intermediate in the fine chemicals industry.

Analytical characterization of Acetamide, N-[4-(trifluoromethyl)-3-piperidinyl]- typically involves techniques such as nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry. These methods confirm the compound's identity and purity, which are critical for its intended applications. Recent advancements in analytical instrumentation have further improved the accuracy and efficiency of these characterizations.

Looking ahead, the future of Acetamide, N-[4-(trifluoromethyl)-3-piperidinyl]- appears promising. Ongoing research is likely to uncover new applications, particularly in emerging fields such as fluorinated pharmaceuticals and green chemistry. As the scientific community continues to explore the potential of trifluoromethyl-containing compounds, this molecule is poised to play a pivotal role in the development of innovative solutions across multiple industries.

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